Cas no 2138308-42-4 (Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate)

Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate is a versatile heterocyclic compound featuring both pyridine and piperidine moieties, along with reactive aldehyde and ester functional groups. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of a chloro substituent enhances its reactivity in nucleophilic aromatic substitution reactions, while the formyl group allows for further derivatization via condensation or reduction. The ethyl ester group provides additional flexibility for hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry for constructing fused-ring systems or as a precursor for targeted drug candidates. Its stability under standard storage conditions ensures reliable handling in laboratory settings.
Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate structure
2138308-42-4 structure
商品名:Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
CAS番号:2138308-42-4
MF:C14H17ClN2O3
メガワット:296.749382734299
CID:6084579
PubChem ID:165749703

Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
    • 2138308-42-4
    • EN300-731418
    • Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
    • インチ: 1S/C14H17ClN2O3/c1-2-20-14(19)10-3-5-17(6-4-10)13-8-16-7-12(15)11(13)9-18/h7-10H,2-6H2,1H3
    • InChIKey: RIJLGICLDAAKFC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=CC(=C1C=O)N1CCC(C(=O)OCC)CC1

計算された属性

  • せいみつぶんしりょう: 296.0927701g/mol
  • どういたいしつりょう: 296.0927701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 59.5Ų

Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-731418-1.0g
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
2138308-42-4 95.0%
1.0g
$770.0 2025-03-11
Enamine
EN300-731418-0.5g
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
2138308-42-4 95.0%
0.5g
$739.0 2025-03-11
Enamine
EN300-731418-2.5g
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
2138308-42-4 95.0%
2.5g
$1509.0 2025-03-11
Enamine
EN300-731418-0.05g
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
2138308-42-4 95.0%
0.05g
$647.0 2025-03-11
Enamine
EN300-731418-5.0g
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
2138308-42-4 95.0%
5.0g
$2235.0 2025-03-11
Enamine
EN300-731418-0.1g
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
2138308-42-4 95.0%
0.1g
$678.0 2025-03-11
Enamine
EN300-731418-10.0g
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
2138308-42-4 95.0%
10.0g
$3315.0 2025-03-11
Enamine
EN300-731418-0.25g
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
2138308-42-4 95.0%
0.25g
$708.0 2025-03-11

Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 関連文献

Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylateに関する追加情報

Comprehensive Guide to Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate (CAS No. 2138308-42-4)

Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate (CAS No. 2138308-42-4) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This piperidine derivative features a unique combination of functional groups, including a chloro-substituted pyridine ring and an ethyl carboxylate moiety, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, given its structural similarity to bioactive molecules.

The compound's molecular formula is C14H17ClN2O3, with a molecular weight of 296.75 g/mol. Its chemical structure combines a pyridine aldehyde with a piperidine carboxylate, creating opportunities for diverse chemical modifications. The presence of both electron-withdrawing (chloro and formyl) and electron-donating (piperidine) groups makes this compound particularly interesting for studying electronic effects in heterocyclic systems.

In recent years, Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate has become a subject of interest in medicinal chemistry circles, especially with the growing focus on small molecule drug development and targeted therapies. The pharmaceutical industry's shift toward personalized medicine and precision drug design has increased demand for such specialized intermediates. Researchers frequently search for information about its synthetic routes, purification methods, and potential biological activities.

The compound's physicochemical properties make it suitable for various applications. It typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide. These characteristics are particularly valuable for researchers working on structure-activity relationship (SAR) studies or developing new chemical entities (NCEs) for therapeutic applications.

One of the most searched topics regarding this compound relates to its synthetic applications. The formyl group at the 4-position of the pyridine ring serves as an excellent handle for further functionalization through condensation reactions, reductive amination, or nucleophilic addition. Meanwhile, the ethyl carboxylate moiety can be hydrolyzed to the corresponding acid or reduced to the alcohol, providing additional points for molecular diversification. These features make it a versatile building block in combinatorial chemistry and fragment-based drug discovery.

Recent advances in catalysis and green chemistry have sparked interest in developing more efficient synthetic routes to this compound. Many researchers are investigating metal-catalyzed cross-coupling strategies or organocatalytic methods to access this scaffold with improved atom economy and reduced environmental impact. The growing emphasis on sustainable chemistry in pharmaceutical manufacturing has made these developments particularly relevant.

From a drug discovery perspective, the piperidine-pyridine core of this compound is structurally similar to several pharmacologically active agents. This has led to speculation about its potential as a precursor for CNS-active compounds, given that many drugs targeting the central nervous system contain similar heterocyclic frameworks. However, it's important to note that the compound itself has not been reported to possess any specific biological activity.

The analytical characterization of Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for ensuring the compound's purity and confirming its structure, especially when used as an intermediate in multi-step syntheses. Quality control is particularly important given the compound's potential use in pharmaceutical applications.

Storage and handling recommendations for this compound reflect standard practices for sensitive organic chemicals. It should be kept in a cool, dry place, protected from light and moisture. While not classified as highly hazardous, proper laboratory precautions should be observed, including the use of personal protective equipment when handling the material in powder form.

The market for specialized chemical intermediates like Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate has grown significantly in recent years, driven by increasing R&D activities in the pharmaceutical sector. Custom synthesis providers and fine chemical manufacturers have reported rising demand for such compounds, particularly from companies engaged in drug discovery and medicinal chemistry research.

Future research directions for this compound may include exploring its use in crystal engineering and materials science applications, given its potential to form interesting supramolecular structures through hydrogen bonding and π-π interactions. Additionally, its utility in asymmetric synthesis and chiral resolution processes may warrant further investigation, especially considering the growing importance of enantiopure compounds in pharmaceutical development.

For researchers considering working with this compound, it's advisable to consult recent literature for the latest synthetic protocols and applications. The compound's versatility as a building block continues to make it a valuable tool in organic synthesis, particularly for those working on heterocyclic chemistry and medicinal chemistry projects. As the field of small molecule therapeutics evolves, intermediates like this will likely play an increasingly important role in drug discovery efforts.

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